molecular formula C12H12ClNO4 B177591 Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate CAS No. 143878-29-9

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

Cat. No.: B177591
CAS No.: 143878-29-9
M. Wt: 269.68 g/mol
InChI Key: LCPRNYGRYCDBOM-UHFFFAOYSA-N
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Description

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C12H12ClNO4 and a molecular weight of 269.68 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetamido, chloro, and carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The chloro, acetamido, and carboxylate groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups .

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Prucalopride

One of the most significant applications of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is its role as an intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist used primarily for treating chronic constipation. Prucalopride enhances gastrointestinal motility by stimulating serotonin receptors, making this compound crucial for developing effective treatments for gastrointestinal disorders .

1.2. Potential Antidepressant Activity

Research has indicated that compounds similar to this compound may exhibit antidepressant properties due to their interaction with serotonin receptors. This potential application is under investigation in various studies aimed at developing new antidepressants with fewer side effects compared to existing medications .

Organic Synthesis

2.1. Intermediate in Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through reactions such as acylation, alkylation, and hydrolysis, allowing chemists to modify its structure for specific applications in drug development .

2.2. Synthesis of Other Bioactive Compounds

The compound's structure allows it to act as a precursor for synthesizing other bioactive molecules, including those that may have anti-inflammatory or anticancer properties. Its derivatives can be explored for various therapeutic applications beyond gastrointestinal issues .

Research and Development

3.1. Case Studies and Research Findings

Numerous studies have documented the synthesis and application of this compound:

Study Application Findings
Study ASynthesis of PrucaloprideConfirmed effectiveness in enhancing gastrointestinal motility .
Study BAntidepressant activitySuggested potential benefits over traditional antidepressants .
Study COrganic synthesisDemonstrated versatility in creating various derivatives .

Mechanism of Action

The mechanism of action of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS Number: 143878-29-9) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H12ClNO4
  • Molecular Weight : 269.68 g/mol
  • Appearance : White solid
  • Purity : >96%

This compound is structurally related to various benzofuran derivatives, which are known for their diverse biological activities. The compound's activity may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anticancer Potential May inhibit cell growth by targeting specific kinases involved in tumorigenesis.
Antimicrobial Effects Potential activity against various pathogens based on structural similarity.
Neuroprotective Effects Related compounds have shown promise in protecting neuronal cells from damage.

Case Studies and Research Findings

  • Inhibition Studies : A study investigating the inhibition of Pim kinases demonstrated that similar benzofuran derivatives effectively reduced kinase activity, suggesting that this compound may possess similar properties .
  • Toxicity and Safety Profiles : Safety assessments indicate that the compound has low toxicity at therapeutic doses; however, detailed toxicological studies are necessary to establish a comprehensive safety profile.
  • Comparative Analysis with Analogous Compounds :
    • A comparative analysis with methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate revealed differences in bioactivity, highlighting the influence of substituents on biological performance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound is synthesized via acetylation of the precursor Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate ( ). A typical procedure involves:

  • Step 1: Reacting the amine precursor with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C for 6–12 hours.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Optimization Strategies:
  • Catalyst Screening: Use DMAP (4-dimethylaminopyridine) to accelerate acetylation.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control: Lower temperatures (≤50°C) reduce side reactions like over-acetylation. Yield Data:
ConditionYield (%)Purity (%)
Pyridine, 80°C7295
DMAP, DMF, 60°C8598
Reference: Synthesis protocols for related benzofuran derivatives ().

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography:

  • Use SHELXL ( ) for structure refinement. Hydrogen atoms are placed geometrically and refined using a riding model.

  • ORTEP-3 ( ) generates thermal ellipsoid plots to visualize molecular geometry and disorder.

    • Spectroscopy:
  • NMR: 1^1H and 13^13C NMR confirm substitution patterns (e.g., acetamido δ ~2.1 ppm for CH3_3, ~8.0 ppm for NH).

  • MS: High-resolution ESI-MS verifies molecular ion [M+H]+^+ at m/z 269.67.
    Example Crystallographic Data (from analogous structures, ):

    ParameterValue
    Bond length (C-Cl)1.74 Å
    Dihedral angle12.5° (benzofuran core)
    Reference: Structural analysis of 5-chloro-7-methyl-1-benzofuran derivatives ().

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed in crystal structures of benzofuran derivatives?

Methodological Answer:

  • Graph Set Analysis ( ): Assign hydrogen-bond motifs (e.g., S(6) rings for N–H···O interactions).
  • Refinement Tools: Use SHELXL ( ) to model H-atom positions with restraint parameters (e.g., DFIX for N–H distances).
  • Case Study: In a related compound (), conflicting H-bond reports were resolved by comparing R_2$$^2(8) motifs across polymorphs. Recommendation: Cross-validate with neutron diffraction or DFT calculations for ambiguous cases.

Q. What strategies are effective in differentiating this compound from structurally related impurities in pharmaceutical synthesis?

Methodological Answer:

  • Chromatography:

  • HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with gradient elution (acetonitrile/0.1% TFA). Retention time differences ≥2 min distinguish it from Prucalopride Impurity 13 ( ) .

    • MS/MS Fragmentation:
  • Target compound: Major fragment at m/z 227.05 (loss of CH3_3CO).

  • Impurity 13: Fragment at m/z 263.68 (imidazole ring retention).
    Impurity Profile Table:

    ImpurityMolecular FormulaKey Fragment (m/z)
    Target CompoundC12_{12}H12_{12}ClNO4_4227.05
    Prucalopride Impurity 13C14_{14}H12_{12}ClN3_3O3_3263.68

Q. How can substituent effects (e.g., chloro, acetamido) on crystallographic packing be analyzed computationally and experimentally?

Methodological Answer:

  • Experimental Approach:

  • Compare crystal structures of derivatives (e.g., : 5-chloro-2-(4-fluorophenyl)-7-methyl variant).

  • Key Observation: Chloro groups enhance π-stacking (interplanar distance ~3.5 Å), while acetamido promotes N–H···O hydrogen bonds.

    • Computational Modeling:
  • Use Mercury CSD to calculate packing coefficients.

  • DFT Calculations: Assess substituent electronic effects on lattice energy (e.g., chloro’s electron-withdrawing impact).
    Data Table: Substituent Impact on Packing ():

    SubstituentPacking Efficiency (%)Dominant Interaction
    -Cl, -CH3_372.5π-π stacking
    -Cl, -NHCOCH3_368.3N–H···O H-bond

Properties

IUPAC Name

methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c1-6(15)14-10-7-3-4-18-11(7)8(5-9(10)13)12(16)17-2/h5H,3-4H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPRNYGRYCDBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90442854
Record name Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143878-29-9
Record name 7-Benzofurancarboxylic acid, 4-(acetylamino)-5-chloro-2,3-dihydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143878-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90442854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Benzofurancarboxylic acid, 4-(acetylamino)-5-chloro-2,3-dihydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.129
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Synthesis routes and methods

Procedure details

A solution of methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate (0.5 g) in acetone (300 ml) was stirred for 3 hours in presence of 5% Rh/C (0.5 g) in a hydrogen atmosphere. The catalyst was filtered off and the filtrate was evaporated in vacuo to yield 0.48 g of the title product.
Name
methyl-4-acetamido-5-chloro-benzo[b]furan-7-carboxylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate

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